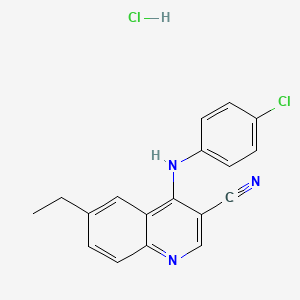

4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the quinoline core.

Addition of the Ethyl Group: The ethyl group can be added via an alkylation reaction using an ethyl halide in the presence of a strong base such as sodium hydride.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable nitrile source such as sodium cyanide reacts with the quinoline derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorophenyl group.

Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, nucleophilic solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Hydrolysis: Carboxylic acids or amides.

Scientific Research Applications

4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

Interfering with DNA/RNA: It can interact with nucleic acids, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can be compared with other similar compounds, such as:

4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

4-((4-Methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride: Contains a methyl group instead of chlorine, which may influence its chemical properties and applications.

4-((4-Nitrophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride: Contains a nitro group, which may enhance its electron-withdrawing properties and affect its reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a quinoline core structure, characterized by a fused benzene and pyridine ring, with functional groups that enhance its biological activity. Its IUPAC name is 4-(4-chloroanilino)-6-ethylquinoline-3-carbonitrile hydrochloride.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Numerous studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, indicating its potential for therapeutic applications in treating infections.

2. Anticancer Properties

The compound has been evaluated for its anticancer properties, demonstrating significant cytotoxic effects against several cancer cell lines. For instance, in vitro studies revealed that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a lead compound in cancer therapy.

3. Antiviral Effects

Preliminary studies suggest that this quinoline derivative may possess antiviral properties, although further research is necessary to elucidate the specific mechanisms involved.

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes crucial for cellular metabolism, disrupting metabolic pathways essential for cell survival.

2. Interaction with Nucleic Acids

There is evidence suggesting that the compound can bind to DNA and RNA, interfering with replication and transcription processes, which is particularly relevant in cancer treatment.

3. Receptor Binding

It may also act by binding to specific receptors on cell membranes, modulating signal transduction pathways that influence cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other quinoline derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile | Bromine instead of chlorine | Similar antimicrobial activity but varied anticancer efficacy |

| 4-((4-Methylphenyl)amino)-6-ethylquinoline-3-carbonitrile | Methyl group instead of chlorine | Reduced potency in enzyme inhibition compared to chlorinated variant |

| 4-((4-Nitrophenyl)amino)-6-ethylquinoline-3-carbonitrile | Nitro group addition | Enhanced reactivity but lower selectivity for cancer cells |

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Anticancer Activity : A study involving MCF-7 cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Properties

IUPAC Name |

4-(4-chloroanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3.ClH/c1-2-12-3-8-17-16(9-12)18(13(10-20)11-21-17)22-15-6-4-14(19)5-7-15;/h3-9,11H,2H2,1H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYCNMZSHJXBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.